Citrazinic acid
Overview
Description
Citrazinic acid (CZA) is a heterocyclic compound consisting of a dihydro pyridine ring derived with a carboxylate group . The yellow solid exists as multiple tautomers, and it frequently forms dimers . Citrazinic acid is commonly formed in citric acid-based carbon nanodots (CND) and is responsible for the blue light found in citric acid CNDs .
Synthesis Analysis
Citrazinic acid can be prepared by creating a solution of citric acid and toluenesulfonic acid, which forms a 1,3-diester . That solution, when added to a heated ammonia solution, results in citrazinic acid . Another method involves the use of citric acid and urea, where the formation of a citrazinic acid single monomer and oligomers is expected to affect the optical properties of the CDs .Molecular Structure Analysis
The molecular formula of Citrazinic acid is C6H5NO4 . It has a molar mass of 155.109 g·mol−1 . The InChI key for Citrazinic acid is CSGQJHQYWJLPKY-UHFFFAOYSA-N .Chemical Reactions Analysis
Citrazinic acid is commonly formed in citric acid-based carbon nanodots (CND). It is responsible for the blue light found in citric acid CNDs . The wavelengths of light emitted by citrazinic in CNDs can be shifted by changing the pH of the solution .Physical And Chemical Properties Analysis
Citrazinic acid appears as a yellow powder . It has a melting point of >300 °C . It is slightly soluble in water, methanol, DMSO, and acidic solutions, but very soluble in alkaline solutions .Scientific Research Applications
Synthesis of Ligands for Dye-Sensitized Solar Cells
Citrazinic Acid is utilized as a starting material for synthesizing tridentate and tetradentate ligands containing carboxylic groups. These ligands are essential for anchoring sensitizers on TiO2, a crucial component in dye-sensitized solar cells (DSCs). This application highlights its role in improving the efficiency and stability of DSCs, which are promising for renewable energy technologies (Klein et al., 2011).
Optical Properties and Aggregation
Citrazinic Acid demonstrates unique optical properties, influenced by its aggregation states and chemical environment. Its weak fluorescence and tendency to form aggregates and tautomers, which have largely unexplored optical properties, make it a subject of interest in the study of carbon dots and other nanomaterials for potential optical applications (Stagi et al., 2020).
Role in Bone Metabolism
While not directly about Citrazinic Acid, related studies on citric acid and its derivatives, including Citrazinic Acid, underscore their significance in bone metabolism. Citric acid plays a crucial role in the pathophysiology and medical management of bone diseases, indicating the potential for Citrazinic Acid to contribute to this area through its biochemical relationships and derivations (Granchi et al., 2019).
Antimicrobial Properties
Research on citric acid derivatives, including Citrazinic Acid, has explored their antimicrobial properties. These compounds have shown potential in inhibiting bacterial growth without the need for traditional antimicrobial agents, suggesting applications in wound dressing, tissue engineering, and other medical areas where antimicrobial action is desired (Su et al., 2014).
Photoluminescence and Carbon Dots
Citrazinic Acid and its derivatives are identified as intermediates that contribute to the blue fluorescence observed in carbon dots synthesized from citric acid. This association is significant for understanding the luminescence properties of carbon dots, a rapidly growing field within nanotechnology and materials science (Mura et al., 2019).
Safety And Hazards
Future Directions
While specific future directions for Citrazinic acid are not mentioned in the search results, it is noted that the potentiality of Cdots, in which Citrazinic acid is commonly formed, being used in organic electronics, such as organic light-emitting devices (OLEDs), electrical sensing, and energy storage and conversion applications is highlighted .
properties
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQJHQYWJLPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Record name | Citrazinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Citrazinic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059185 | |
Record name | 2,6-Dihydroxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059185 | |
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Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Citrazinic acid | |
CAS RN |
99-11-6 | |
Record name | Citrazinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Citrazinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CITRAZINIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41334 | |
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Record name | CITRAZINIC ACID | |
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Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,6-Dihydroxyisonicotinic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dihydroxyisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.483 | |
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Record name | CITRAZINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8Q4XFV86A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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